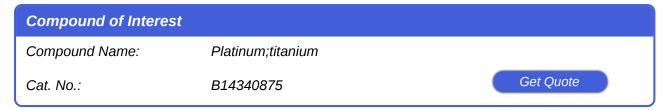


An In-depth Technical Guide to the Crystal Structure of Platinum-Titanium Alloys

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of platinum-titanium (Pt-Ti) alloys, focusing on the core crystallographic data, experimental methodologies for their determination, and the logical relationships between different phases. This document is intended to serve as a valuable resource for researchers and professionals working with these advanced materials.

Core Crystal Structures of Platinum-Titanium Intermetallic Compounds

The platinum-titanium binary system is characterized by the formation of several intermetallic compounds, each with a distinct crystal structure that dictates its physical and chemical properties. The primary phases of interest are Pt3Ti, PtTi, and Ti3Pt. The crystallographic data for these and other reported phases are summarized in the tables below.

Table 1: Crystallographic Data for Primary Pt-Ti Alloy Phases



Phase	Pearson Symbol	Crystal System	Space Group	No.	Prototype
Pt3Ti	cP4	Cubic	Pm-3m	221	AuCu3 (L12)
PtTi	tP2	Tetragonal	P4/mmm	123	AuCu (L10)
PtTi (High Temp.)	cP2	Cubic	Pm-3m	221	CsCl (B2)
Ti3Pt	cP8	Cubic	Pm-3n	223	Cr3Si (A15)

Table 2: Lattice Parameters for Primary Pt-Ti Alloy

Phases

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Phase	a (Å)	c (Å)	c/a Ratio	Reference	
Pt3Ti (L12)	3.904	-	-	[1]	
PtTi (L10)	4.592	3.200	0.697		
Ti3Pt (A15)	5.033	-	-		

Table 3: Other Reported Phases in the Pt-Ti System

Phase	- Crystal System	Space Group	Notes
Ti3Pt5	-	-	Existence and structure require further confirmation.
PtTi3	Cubic	Pm-3m	L12 structure has been reported.[2]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of Pt-Ti alloys relies on a combination of experimental techniques, primarily X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM), often complemented by computational methods like Density Functional Theory (DFT).



X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for identifying the crystal structure and measuring the lattice parameters of Pt-Ti alloys.

Methodology:

Sample Preparation:

- Alloys are typically synthesized by arc-melting high-purity platinum and titanium under an inert atmosphere (e.g., argon) to prevent oxidation.
- The resulting ingots are often annealed at high temperatures (e.g., 900-1200 °C) for extended periods (e.g., 24-100 hours) in a vacuum-sealed quartz tube to ensure homogeneity and equilibrium phases.
- For powder XRD, a small piece of the annealed alloy is crushed into a fine powder using a mortar and pestle.

Data Collection:

- A powder diffractometer equipped with a Cu K α radiation source (λ = 1.5406 Å) is commonly used.
- The powdered sample is mounted on a sample holder.
- The diffraction pattern is recorded over a 2θ range of 20° to 120° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis:

- The obtained diffraction pattern is analyzed to identify the peak positions and intensities.
- Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).



 Lattice parameters are refined using software packages that employ Rietveld refinement methods.

Transmission Electron Microscopy (TEM) Analysis

TEM provides high-resolution imaging and diffraction information, enabling detailed characterization of the crystal structure, including defects and orientation relationships.

Methodology:

- Sample Preparation (Thin Foil Preparation):
 - \circ A thin slice (approximately 300-500 μm) is cut from the bulk alloy using a low-speed diamond saw.
 - The slice is mechanically ground down to a thickness of about 100 μm using silicon carbide paper.
 - A 3 mm disc is punched out from the thinned slice.
 - The disc is further thinned by dimpling to create a central region of about 20-30 μm.
 - Final thinning to electron transparency is achieved using one of the following methods:
 - Ion Milling: The dimpled disc is milled with low-angle (4-8°) Ar+ ions at an energy of 3-5 keV until a small perforation appears in the center. A final low-energy milling step (1-2 keV) is often used to remove any amorphous layers created during the process.[3]
 - Electropolishing: For conductive samples, electropolishing can be used. The disc is submerged in an electrolyte solution (e.g., a mixture of perchloric acid and methanol) and a voltage is applied. The material is removed electrochemically until a hole is formed.
- Imaging and Diffraction:
 - The prepared thin foil is placed in a TEM holder and inserted into the microscope.
 - Bright-field and dark-field imaging are used to observe the microstructure.



- Selected Area Electron Diffraction (SAED) patterns are collected from individual grains to determine their crystal structure and orientation.
- High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice directly.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to predict the stable crystal structures and properties of materials.

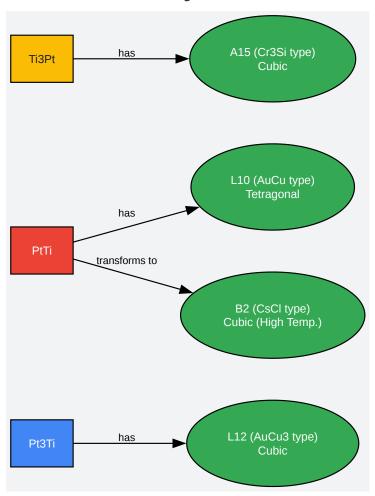
Methodology:

- Model Construction:
 - Candidate crystal structures for a given Pt-Ti composition are constructed based on known structure types (e.g., L12, L10, A15).
 - The calculations are performed on a unit cell with periodic boundary conditions.
- Computational Parameters:
 - A plane-wave basis set is typically used with a cutoff energy determined from convergence tests (e.g., 400-500 eV).
 - The exchange-correlation functional is chosen, with the Generalized Gradient
 Approximation (GGA) often providing a good balance of accuracy and computational cost.
 [4]
 - The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh, with the density of the mesh determined by convergence tests.
- Calculation and Analysis:
 - The total energy of each candidate structure is calculated as a function of the unit cell volume.
 - The equilibrium lattice parameters and formation energy are determined from the minimum of the energy-volume curve.



- The structure with the lowest formation energy is predicted to be the most stable.
- Phonon dispersion calculations can be performed to confirm the dynamic stability of the predicted structure.

Visualizations Crystal Structures of Primary Pt-Ti Phases

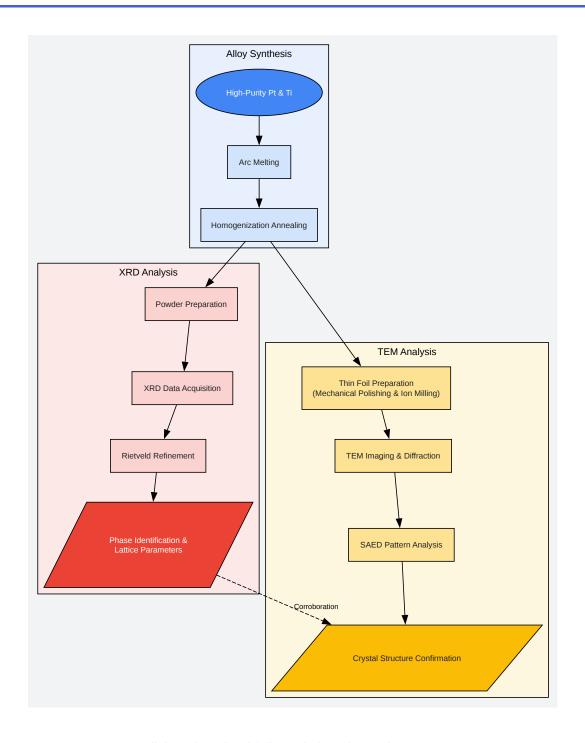


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Caption: Relationship between primary Pt-Ti phases and their crystal structures.

Experimental Workflow for Crystal Structure Determination





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Caption: Workflow for experimental determination of Pt-Ti alloy crystal structures.

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